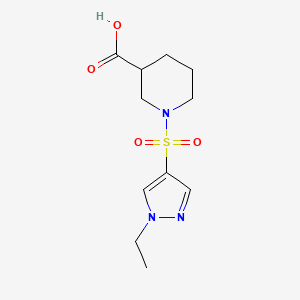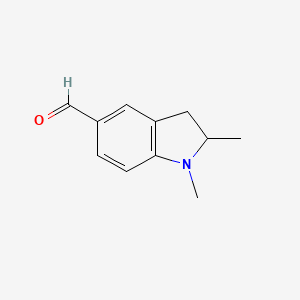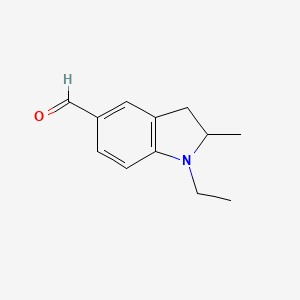![molecular formula C13H15NO4 B1310035 Acide 3-[2-(2-oxo-pyrrolidin-1-yl)-éthoxy]-benzoïque CAS No. 879040-85-4](/img/structure/B1310035.png)
Acide 3-[2-(2-oxo-pyrrolidin-1-yl)-éthoxy]-benzoïque
Vue d'ensemble
Description
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteurs de la PDE4B
Les dérivés de la pyrrolidine ont été utilisés comme réactifs dans la préparation de pyrazolopyridines, qui agissent comme inhibiteurs de la phosphodiestérase 4B (PDE4B). Ces inhibiteurs ont des applications thérapeutiques potentielles dans le traitement de diverses maladies en raison de leur rôle dans la modulation des niveaux d'AMP cyclique (AMPc) dans les cellules .
Activité antioxydante
Certains dérivés de la pyrrolidine présentent des propriétés antioxydantes. Les antioxydants sont essentiels pour protéger les cellules du stress oxydatif, qui peut conduire à des maladies chroniques telles que le cancer et les maladies cardiaques .
Activités pharmacologiques
On trouve des structures de pyrrolidine dans des composés ayant des activités pharmacologiques diverses, notamment des effets antifongiques, antibactériens, anticonvulsivants, anticancéreux et antioxydants .
Découverte de médicaments
L'échafaudage de la pyrrolidine est polyvalent dans la découverte de médicaments, en particulier pour la conception de composés ayant une activité améliorée contre des cibles spécifiques telles que le récepteur orphelin apparenté à l'acide rétinoïque γ (RORγt), qui est impliqué dans les maladies auto-immunes .
Inhibiteurs de la DPP-IV
Les dérivés de la pyrrolidine ont été évalués pour leur capacité à inhiber la dipeptidyl peptidase-IV (DPP-IV), une enzyme qui joue un rôle dans le métabolisme du glucose. Les inhibiteurs de la DPP-IV sont utilisés dans le traitement du diabète de type II .
Propriétés d'adsorption
Des recherches ont été menées sur des adsorbants synthétisés à partir de polymères naturels incorporés à des dérivés de la pyrrolidine pour l'adsorption d'ions de métaux des terres rares. Ces adsorbants ont des applications environnementales potentielles dans le traitement et la purification de l'eau .
Pour obtenir des informations plus détaillées sur chaque application, y compris les données expérimentales et les études de recherche spécifiques, des recherches spécialisées supplémentaires ou l'accès à des bases de données scientifiques seraient nécessaires.
ChemicalBook - (2-OXOPYRROLIDIN-1-YL)ACETIC ACID ResearchGate - Antioxidant Activity of some Pyrrolidin-2-One Derivatives Springer - Pyrrolidine in Drug Discovery Academia.edu - DPP-IV Inhibitors Springer - Adsorption Using Pyrrolidinyl Derivatives
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring in the structure of this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets and can lead to different biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Analyse Biochimique
Biochemical Properties
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, affecting their stability and activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDJJVDJAYVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331174 | |
| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879040-85-4 | |
| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

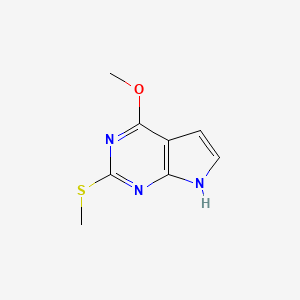

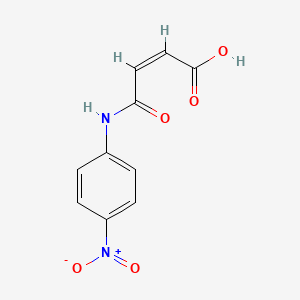
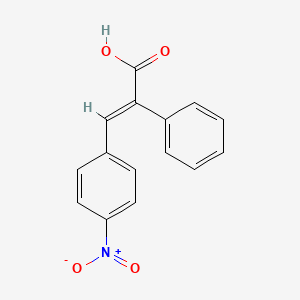

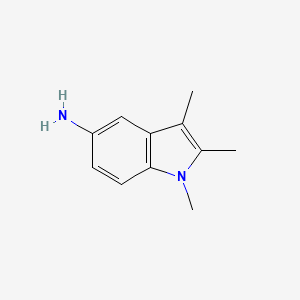
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
